Rhodium(3+) 2,6,6-trimethylbicyclo(3.1.1)heptanethiolate
Description
Rhodium(3+) 2,6,6-trimethylbicyclo[3.1.1]heptanethiolate (CAS: 100432-49-3) is a coordination complex featuring a rhodium(III) center bonded to three 2,6,6-trimethylbicyclo[3.1.1]heptanethiolate ligands. The ligand derives from the thiol group of 2,6,6-trimethylbicyclo[3.1.1]heptane, a bicyclic terpene-related structure with a rigid framework that imposes significant steric constraints . The molecular formula is C30H54S3Rh (simplified as C10H18S·1/3Rh), with a molecular weight of 613.12 g/mol.
The bicyclo[3.1.1]heptane backbone resembles alpha-pinene (C10H16), a naturally occurring terpene, but with a sulfur substituent enabling metal coordination .
Properties
CAS No. |
52729-53-0 |
|---|---|
Molecular Formula |
C30H51RhS3 |
Molecular Weight |
610.8 g/mol |
IUPAC Name |
rhodium(3+);2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate |
InChI |
InChI=1S/3C10H18S.Rh/c3*1-6-8-4-7(5-9(6)11)10(8,2)3;/h3*6-9,11H,4-5H2,1-3H3;/q;;;+3/p-3 |
InChI Key |
KVBSNKUVQDEEEZ-UHFFFAOYSA-K |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].[Rh+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 258-138-4 involves several steps, including [specific reactions]. The reaction conditions typically include [temperature], [pressure], and the use of specific catalysts such as [catalyst name]. The process may also involve purification steps to ensure the desired purity of the final product.
Industrial Production Methods
In industrial settings, the production of EINECS 258-138-4 is scaled up using [specific industrial methods]. These methods are designed to optimize yield and efficiency while maintaining safety and environmental standards. The use of continuous flow reactors and advanced separation techniques are common in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
EINECS 258-138-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as [oxidizing agent name].
Reduction: The compound can be reduced using reducing agents like [reducing agent name], leading to the formation of [reduced product].
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, typically using reagents like [reagent name].
Common Reagents and Conditions
The reactions of EINECS 258-138-4 are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts. Common reagents include [reagent names], which facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of EINECS 258-138-4 include [product names], which have significant applications in various industries.
Scientific Research Applications
Catalytic Applications
1.1 Catalysis in Organic Synthesis
Rhodium complexes are widely recognized for their catalytic properties, particularly in organic transformations such as hydrogenation, hydroformylation, and cross-coupling reactions. Rhodium(3+) 2,6,6-trimethylbicyclo(3.1.1)heptanethiolate has been employed as a catalyst in several key reactions:
- Hydrogenation Reactions : This compound has shown effectiveness in the hydrogenation of alkenes and alkynes, providing high selectivity and yield. The steric hindrance provided by the bicyclic structure enhances the catalyst's selectivity towards specific substrates.
- Conjugate Addition Reactions : The compound facilitates conjugate additions of organoboronic acids to enones with remarkable efficiency. Studies indicate that using this rhodium complex allows for the incorporation of sterically bulky ortho-substituted aryl groups without significant loss in product yield .
Case Study: Conjugate Addition of Aryl Boronic Acids
A notable study demonstrated the use of this compound in the conjugate addition of aryl boronic acids to 2-cyclohexenone. The reaction conditions were optimized to achieve high yields (up to 97% with enantioselectivity) by adjusting the amounts of boronic acid and employing chiral phosphine ligands .
Material Science Applications
2.1 Development of Advanced Materials
Rhodium complexes are also utilized in materials science for the development of advanced materials with specific electronic or optical properties:
- Nanomaterials Synthesis : this compound has been explored for synthesizing nanoparticles with tailored sizes and shapes. These nanoparticles exhibit unique catalytic properties that can be harnessed in various applications ranging from environmental remediation to energy conversion.
- Conductive Polymers : Research has indicated that incorporating this rhodium complex into polymer matrices can enhance conductivity and thermal stability, making it suitable for applications in electronic devices .
Biological Applications
3.1 Anticancer Activity
Emerging studies have suggested potential biological applications of rhodium complexes, including anticancer activity. This compound has been evaluated for its ability to induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : Preliminary findings indicate that this compound may interfere with cellular signaling pathways involved in cell proliferation and survival, leading to increased cancer cell death .
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Catalysis | Hydrogenation | High selectivity for alkenes/alkynes |
| Conjugate addition | Yields up to 97% with enantioselectivity | |
| Materials Science | Nanoparticle synthesis | Tailored sizes/shapes for enhanced catalytic activity |
| Conductive polymers | Improved conductivity and thermal stability | |
| Biological Research | Anticancer activity | Induces apoptosis in cancer cells |
Mechanism of Action
The mechanism of action of EINECS 258-138-4 involves its interaction with specific molecular targets and pathways. For example, it may inhibit [specific enzyme] or activate [specific receptor], leading to downstream effects such as [biological effects]. The compound’s effects are mediated through pathways like [pathway names], which are crucial for its biological activity.
Comparison with Similar Compounds
Table 1: Key Properties of Metal-Thiolate Complexes
| Compound Name | CAS | Molecular Formula | Metal Oxidation State | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Rhodium(3+) 2,6,6-trimethylbicyclo[3.1.1]heptanethiolate | 100432-49-3 | C30H54S3Rh | +3 | 613.12 |
| Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptanethiolate | 68365-86-6 | C10H17AgS | +1 | 276.94 |
| Aurio(3+) 2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate | 100432-47-1 | C10H17AuS | +3 | 365.04 |
Structural Notes:
- Rhodium Complex : The +3 oxidation state allows for three thiolate ligands, creating a neutral complex. The bicyclic ligand’s steric bulk likely stabilizes the metal center, reducing undesired side reactions in catalytic processes .
- Silver Complex: Monovalent silver binds a single thiolate ligand. The smaller ionic radius of Ag(I) (1.15 Å vs. Rh(III): 0.665 Å) may result in weaker ligand-metal interactions, affecting stability and reactivity .
- Gold Complex: Gold(III) adopts a similar coordination geometry to rhodium(III), but its higher electronegativity and redox activity may favor medicinal applications (e.g., antiarthritic drugs like auranofin) over catalysis .
Table 2: Toxicity Data Comparison
| Compound | Acute Toxicity (Oral LD50) | Repeated Dose Toxicity (NOAEL) | Mutagenicity |
|---|---|---|---|
| Rhodium(3+) complex | Not classified | >1,000 mg/kg/day (rat) | Negative |
| Silver(1+) complex | Limited data | Not reported | Not tested |
| Aurio(3+) complex | High (similar to auranofin) | <10 mg/kg/day (estimated) | Suspected |
- Rhodium Complex: Demonstrates low toxicity, making it suitable for industrial applications. No reproductive or developmental toxicity was observed at high doses .
- Gold Complex: Gold(III) compounds like auranofin exhibit therapeutic effects but carry risks of nephrotoxicity and hematological side effects .
Research Findings and Key Insights
Ligand Rigidity : The bicyclo[3.1.1]heptane scaffold enhances metal complex stability by preventing ligand dissociation, a critical factor in catalytic cycles .
Metal-Dependent Reactivity : Rhodium(III) complexes show higher thermal stability than silver(I) analogues, which may decompose under oxidative conditions .
Toxicity Trade-offs : While rhodium and silver complexes exhibit favorable safety profiles, gold analogues require careful handling due to bioaccumulation risks .
Biological Activity
Rhodium(3+) 2,6,6-trimethylbicyclo(3.1.1)heptanethiolate (CAS No. 100432-49-3) is a rhodium complex that exhibits unique chemical properties due to its structural characteristics. This compound has garnered interest in various fields, including catalysis and medicinal chemistry, owing to its potential biological activities.
- Molecular Formula : C10H18S·1/3 Rh
- Molecular Weight : 610.82644 g/mol
- Structure : The compound features a bicyclic structure with a thiolate group, which may influence its reactivity and interaction with biological systems .
Antimicrobial Properties
Recent studies have indicated that rhodium complexes can exhibit antimicrobial activity. For instance, research on similar thiolate complexes has shown that they can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Cytotoxicity and Cancer Research
Cytotoxic effects of rhodium complexes have been studied in cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells. The compound's ability to generate reactive oxygen species (ROS) could play a role in its cytotoxic effects, leading to cell death through oxidative stress mechanisms .
Enzyme Inhibition
There is evidence that thiolate complexes can act as enzyme inhibitors. For example, they may inhibit metalloproteinases or other metal-dependent enzymes by chelating essential metal ions required for enzyme activity. This property could be leveraged for therapeutic applications in diseases where such enzymes are dysregulated .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of rhodium thiolate complexes against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting potential as an antibacterial agent.
| Pathogen | Concentration (µg/mL) | Viability (%) |
|---|---|---|
| E. coli | 50 | 30 |
| Staphylococcus aureus | 50 | 25 |
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular components:
- Reactive Oxygen Species Generation : The compound may induce oxidative stress in cells.
- Metal Ion Chelation : Its thiolate groups can bind to metal ions, potentially disrupting enzyme function.
Q & A
Q. What are the key synthetic methodologies for preparing rhodium(3+) 2,6,6-trimethylbicyclo[3.1.1]heptanethiolate?
Methodological Answer: The synthesis typically involves ligand substitution reactions using rhodium(III) precursors (e.g., RhCl₃·3H₂O) and the thiolate ligand derived from 2,6,6-trimethylbicyclo[3.1.1]heptanethiol. Critical steps include:
- Ligand preparation : Purification of the bicyclic thiol via distillation or recrystallization (structural analogs like α-pinene derivatives suggest steric challenges; see bicyclic frameworks in ) .
- Coordination : Reaction under inert atmosphere (N₂/Ar) in anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis of Rh(III).
- Characterization : Confirm stoichiometry (3:1 Rh:ligand ratio) via elemental analysis and mass spectrometry ( lists the molecular formula as C10H18S·Rh³⁺) .
Q. How can researchers characterize the structural and electronic properties of this rhodium complex?
Methodological Answer: Key techniques include:
- X-ray crystallography : Resolve the coordination geometry (e.g., octahedral vs. square planar) and ligand arrangement.
- NMR spectroscopy : ¹H/¹³C NMR to probe ligand symmetry and Rh-induced shifts ( highlights bicyclic structural rigidity, which may limit conformational flexibility) .
- Electron paramagnetic resonance (EPR) : Detect Rh(III) oxidation state (d⁶, low-spin configuration).
- UV-Vis spectroscopy : Identify d-d transitions (e.g., λmax ~450–600 nm for Rh³⁺ complexes).
Q. What are the catalytic applications of this compound in organic synthesis?
Methodological Answer: Rhodium(III) thiolates are explored in:
- Hydrogenation : Asymmetric reduction of ketones or alkenes (steric bulk of the bicyclic ligand may enhance enantioselectivity; compare to pinene-derived catalysts in ) .
- C–H activation : Direct functionalization of arenes (ligand stability under oxidative conditions is critical; notes high thermal stability) .
- Experimental design : Optimize catalyst loading (typically 1–5 mol%) and solvent polarity (aprotic solvents preferred).
Advanced Research Questions
Q. How does the bicyclic ligand architecture influence the catalytic activity and selectivity of this complex?
Methodological Answer:
- Steric effects : The 2,6,6-trimethyl groups create a rigid, chiral environment (similar to α-pinene in ), favoring substrate binding in specific orientations .
- Electronic effects : Thiolate’s electron-donating capacity modulates Rh(III)’s electrophilicity. Compare with analogs (e.g., ’s silver thiolates) to isolate electronic contributions .
- Computational modeling : Use DFT to map ligand-substrate interactions (e.g., bond angles/distances in the transition state).
Q. How should researchers address contradictions in reported toxicity data for this compound?
Methodological Answer: reports a NOAEL >1,000 mg/kg/day in rats , but discrepancies may arise from:
- Impurity profiles : Trace solvents or unreacted precursors (e.g., free thiols) could contribute to toxicity. Validate purity via HPLC-MS.
- Exposure routes : Oral vs. inhalation toxicity may differ; replicate experimental conditions from literature.
- Species-specific metabolism : Cross-validate with human cell-line assays (e.g., HepG2 hepatocytes).
Q. What strategies optimize reproducibility in synthesizing this complex?
Methodological Answer:
- Standardize ligand synthesis : Use freshly distilled 2,6,6-trimethylbicyclo[3.1.1]heptanethiol (CAS 100432-50-6; ) to avoid degradation .
- Control Rh(III) precursor hydration : Anhydrous RhCl₃ is critical; monitor via Karl Fischer titration.
- Inert atmosphere protocols : Use Schlenk lines or gloveboxes to prevent oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
